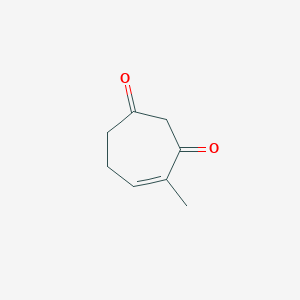
4-Methylcyclohept-4-ene-1,3-dione
Cat. No. B8538249
M. Wt: 138.16 g/mol
InChI Key: MWCRGPJDVLZVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06673938B1
Procedure details


1.0 g (5.4 mmol) of the 5-methyl-5-methylsulfanylbicyclo[4.1.0]heptane-2,4-dione isomers II is hydrogenated for 90 minutes under atmospheric pressure in 15 ml of methanol in the presence of 5 g Raney nickel. The mixture is concentrated and purified over silica gel (mobile phase ethyl acetate/hexane 1:1), and 4-methylcyclohept-4-ene-1,3-dione, 1H-NMR (CDCl3): 6.84, m, CH, 3.94, s, CH2, 2.77, m, CH2, 2,59, m, CH2, 1.88 ppm, s, CH3, is obtained as an oil.
Name
5-methyl-5-methylsulfanylbicyclo[4.1.0]heptane-2,4-dione
Quantity
1 g
Type
reactant
Reaction Step One

[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1(SC)[CH:8]2[CH:6]([CH2:7]2)[C:5](=[O:9])[CH2:4][C:3]1=[O:10]>CO.[Ni]>[CH3:1][C:2]1[C:3](=[O:10])[CH2:4][C:5](=[O:9])[CH2:6][CH2:7][CH:8]=1
|
Inputs


Step One
|
Name
|
5-methyl-5-methylsulfanylbicyclo[4.1.0]heptane-2,4-dione
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(CC(C2CC12)=O)=O)SC
|
Step Two
[Compound]
|
Name
|
II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified over silica gel (mobile phase ethyl acetate/hexane 1:1), and 4-methylcyclohept-4-ene-1,3-dione, 1H-NMR (CDCl3): 6.84, m, CH, 3.94
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
CH3, is obtained as an oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C(CC(CCC1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
